molecular formula C11H13BrO3 B8590641 Ethyl 3-(m-bromophenoxy)propionate

Ethyl 3-(m-bromophenoxy)propionate

Cat. No.: B8590641
M. Wt: 273.12 g/mol
InChI Key: UYNBXYXOPMSTCS-UHFFFAOYSA-N
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Description

Ethyl 3-(m-bromophenoxy)propionate is an ester derivative featuring a meta-brominated phenoxy group attached to a propionate backbone. This article compares these analogues to infer trends in behavior and applications.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 3-(3-bromophenoxy)propanoate

InChI

InChI=1S/C11H13BrO3/c1-2-14-11(13)6-7-15-10-5-3-4-9(12)8-10/h3-5,8H,2,6-7H2,1H3

InChI Key

UYNBXYXOPMSTCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituted Phenyl Propanoates

Compounds with bromine substituents in different positions on the phenyl ring (ortho, meta, para) or alternative functional groups (e.g., amino, methyl) provide critical comparative

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
Ethyl 3-(2-bromophenyl)propionate Ortho-bromo C₁₁H₁₃BrO₂ 257.13 Bromine at C2; ester linkage
Methyl 3-(3-bromophenyl)propanoate Meta-bromo C₁₀H₁₁BrO₂ 243.10 Bromine at C3; methyl ester
Ethyl 3-[(3,5-dimethylphenyl)amino]propionate 3,5-Dimethylamino C₁₄H₁₉NO₃ 249.30 Amino group; intramolecular H-bonding
Ethyl 3-bromopropionate N/A (aliphatic Br) C₅H₉BrO₂ 181.03 Aliphatic bromine; no aromatic ring

Key Observations :

  • Functional Groups: Amino-substituted derivatives (e.g., Ethyl 3-[(3,5-dimethylphenyl)amino]propionate) form centrosymmetric dimers via N–H⋯O hydrogen bonds , enhancing thermal stability.

Physicochemical Properties Comparison

Physical Properties

Compound Name Density (g/cm³) Boiling Point (°C) Melting Point (°C) Refractive Index
Ethyl 3-(2-bromophenyl)propionate - - - -
Methyl 3-(3-bromophenyl)propanoate 1.382 287.3 (predicted) - 1.540
Ethyl 3-bromopropionate 1.412 119 (lit.) - -

Notes:

  • Aliphatic brominated esters (e.g., Ethyl 3-bromopropionate ) have lower boiling points due to weaker intermolecular forces.
  • Meta-substituted bromophenyl derivatives (e.g., Methyl 3-(3-bromophenyl)propanoate ) exhibit higher predicted boiling points, likely due to increased molecular symmetry.

Crystallographic Data

  • Ethyl 3-[(3,5-dimethylphenyl)amino]propionate: Crystallizes in a tetragonal system (space group I4/m) with unit cell dimensions a = 19.938 Å, c = 7.0367 Å . Hydrogen bonding creates dimeric structures, enhancing stability .
  • Contrast with Brominated Derivatives: Bromophenyl propionates (e.g., Ethyl 3-(2-bromophenyl)propionate) lack strong hydrogen-bond donors, leading to less ordered crystal packing .

Chemical Reactivity

  • Synthetic Utility: Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate is a key intermediate in quinolone antibiotic synthesis, underscoring the versatility of propionate esters in medicinal chemistry.

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